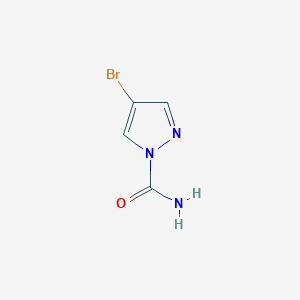

4-bromo-1H-Pyrazole-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4BrN3O |

|---|---|

Molecular Weight |

190.00 g/mol |

IUPAC Name |

4-bromopyrazole-1-carboxamide |

InChI |

InChI=1S/C4H4BrN3O/c5-3-1-7-8(2-3)4(6)9/h1-2H,(H2,6,9) |

InChI Key |

CRDUXHDLGFNLMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1C(=O)N)Br |

Origin of Product |

United States |

Advanced Characterization Techniques for 4 Bromo 1h Pyrazole 1 Carboxamide

Spectroscopic Analysis Methods

Spectroscopy is fundamental to the characterization of 4-bromo-1H-pyrazole-1-carboxamide, offering detailed insights into its atomic and molecular framework.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, specific information about the connectivity and chemical environment of each atom can be determined.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the carboxamide protons. The pyrazole ring features two protons at the C3 and C5 positions. Due to the substitution pattern, they are expected to appear as sharp singlets. The protons of the -NH₂ group of the carboxamide would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, three distinct signals are anticipated for the pyrazole ring carbons (C3, C4, C5) and one for the carbonyl carbon of the carboxamide group. The C4 carbon, being directly attached to the bromine atom, is expected to show a signal at a lower field (higher ppm) compared to an unsubstituted pyrazole but will be significantly shielded compared to the other ring carbons. The carbonyl carbon typically appears at a significantly downfield shift.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments. Three distinct signals would be expected: one for the N1 pyrazole nitrogen attached to the carboxamide, one for the N2 pyrazole nitrogen, and one for the amide nitrogen (-NH₂).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| H3 | ~ 8.0 - 8.5 | Singlet | Chemical shift influenced by the adjacent N-N bond and the C4-Br. |

| H5 | ~ 7.6 - 8.0 | Singlet | Chemical shift influenced by the adjacent N1-carboxamide group. |

| -NH₂ | ~ 5.5 - 7.5 | Broad Singlet | Exchangeable with D₂O; chemical shift is concentration and solvent dependent. |

| ¹³C | |||

| C=O | ~ 150 - 160 | - | Typical range for a carboxamide carbonyl carbon. |

| C3 | ~ 140 - 145 | - | Downfield shift due to proximity to two nitrogen atoms. |

| C5 | ~ 130 - 135 | - | Downfield shift due to proximity to two nitrogen atoms. |

| C4 | ~ 95 - 105 | - | Shielded carbon atom directly bonded to bromine. |

Note: Predicted values are based on data from analogous compounds like 4-bromo-1H-pyrazole and other pyrazole-1-carboxamide derivatives. nih.govchemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be detected. For this compound, the IR spectrum would confirm the presence of the amide and the bromo-substituted pyrazole ring.

Key expected absorption bands include:

N-H Stretching: The amide N-H bonds are expected to produce one or two sharp or broad bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the amide is expected around 1680-1720 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is anticipated to appear in the fingerprint region, typically between 550-750 cm⁻¹. docbrown.info

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | C-H stretch | 3100 - 3150 | Medium-Weak |

| Amide Carbonyl | C=O stretch | 1680 - 1720 | Strong |

| Pyrazole Ring | C=N / C=C stretch | 1400 - 1600 | Medium |

| Haloalkane | C-Br stretch | 550 - 750 | Medium-Strong |

Note: Predicted values are based on general IR correlation tables and data from related pyrazole and amide compounds. mdpi.comspectrabase.com

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and confirming its elemental composition. The compound's calculated monoisotopic mass is approximately 188.95 Da. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum is expected to show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₄H₄BrN₃O.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Isotopic Abundance |

|---|---|---|---|

| [M]⁺ | C₄H₄⁷⁹BrN₃O | ~188.95 | ~100% |

| [M+2]⁺ | C₄H₄⁸¹BrN₃O | ~190.95 | ~98% |

Note: Predicted values are based on the molecular formula and natural isotopic abundances.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystal structure data for this compound is not available, analysis of related structures like 4-bromo-1H-pyrazole reveals important structural motifs. mdpi.com The parent 4-bromo-1H-pyrazole is known to form trimeric assemblies in the solid state through intermolecular N-H···N hydrogen bonds. mdpi.comsigmaaldrich.com For this compound, the presence of the carboxamide group introduces additional hydrogen bond donors (-NH₂) and acceptors (C=O). It is therefore highly probable that the crystal structure would be dominated by strong hydrogen bonding, potentially forming dimeric or polymeric structures. For instance, two molecules could form a centrosymmetric dimer via N-H···O=C hydrogen bonds between their carboxamide groups.

Chromatographic Purity Assessment Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of this compound. This technique separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.

A typical purity assessment would employ a reversed-phase HPLC method. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a nonpolar stationary phase column (e.g., C18) using a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile, typically with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. nih.gov The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks at a specific UV wavelength. For pyrazole-containing compounds, detection is often carried out in the range of 215-254 nm. nih.gov

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA |

| Gradient | Linear gradient, e.g., 30% B to 100% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm or 254 nm |

| Temperature | 25 °C |

Note: These are exemplary conditions and would require optimization for the specific compound. nih.govbldpharm.combldpharm.com

Theoretical and Computational Investigations of 4 Bromo 1h Pyrazole 1 Carboxamide Structure and Reactivity

Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. eurasianjournals.com For a molecule like 4-bromo-1H-pyrazole-1-carboxamide, these methods can elucidate its three-dimensional structure, electronic properties, and the subtle energetic differences between its possible forms.

Density Functional Theory (DFT) has become a primary method for the computational study of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. researchgate.netiaea.org DFT calculations, particularly using the B3LYP functional with a basis set such as 6-31G*, are commonly employed to optimize the molecular geometry of pyrazole-carboxamide compounds. researchgate.netiaea.org This process determines the most stable arrangement of atoms in space by finding the minimum energy conformation.

Once the geometry is optimized, a wealth of information about the electronic structure can be obtained. Key properties that are typically analyzed include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies of these frontier orbitals are crucial in understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap provides insight into the molecule's stability and its susceptibility to electronic excitation. researchgate.net For instance, a smaller HOMO-LUMO gap can suggest a higher reactivity and better electron delocalization. researchgate.net

Molecular Electrostatic Potential (MEP) : This is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis : This analysis provides information about the interactions between filled and vacant orbitals, which can reveal details about hyperconjugation and intramolecular charge transfer.

For pyrazole derivatives, DFT has been successfully used to explain electronic and charge transfer properties. researchgate.net

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are also used for more precise energetic and spectroscopic predictions. Methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate energy calculations, which are particularly important when studying the small energy differences between tautomers. researchgate.net

Ab initio calculations have been used to investigate the relative stabilities of pyrazole tautomers and to predict their infrared (IR) spectra. researchgate.net The calculated vibrational frequencies can then be compared with experimental data to confirm the presence of specific tautomeric forms. For complex molecules, a combination of DFT for geometry optimization and higher-level ab initio methods for single-point energy calculations often provides a robust and reliable approach.

Tautomerism Studies in 1H-Pyrazoles with 4-Bromo and 1-Carboxamide Substitution

Tautomerism, the interconversion of structural isomers, is a well-known phenomenon in pyrazoles. nih.gov In the case of this compound, the primary form of tautomerism is prototropic tautomerism, which involves the migration of a proton.

For an unsymmetrically substituted pyrazole, the proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to different tautomeric forms. nih.gov For this compound, the following tautomeric equilibrium can be envisioned:

This compound

4-bromo-2H-pyrazole-1-carboxamide

The position of this equilibrium is determined by the relative stability of the two tautomers. Computational methods are instrumental in predicting which tautomer is energetically favored. researchgate.net

The substituents on the pyrazole ring have a profound effect on the tautomeric equilibrium. The electronic nature of these groups, whether they are electron-donating or electron-withdrawing, can stabilize or destabilize a particular tautomer. researchgate.net

Carboxamide Group (at N1) : The carboxamide group is a strong electron-withdrawing group. Its presence on one of the nitrogen atoms will significantly lower the energy of that tautomer by delocalizing the lone pair of the nitrogen atom. Studies on disubstituted 1H-pyrazoles with ester and amide groups have shown that the position of the tautomeric equilibrium is influenced by the nature of the substituent. mdpi.com For instance, with an electron-withdrawing nitro group, the tautomer where the lone pair of the pyrazole ring is further from the ester/amide group is preferred. mdpi.com

Based on these principles, it can be hypothesized that the electron-withdrawing nature of both the bromo and carboxamide groups will play a crucial role in determining the most stable tautomer of this compound.

Quantum chemical calculations can provide quantitative predictions of tautomer populations and the energy barriers for their interconversion. By calculating the Gibbs free energy of each tautomer, the equilibrium constant and, consequently, the population of each tautomer at a given temperature can be determined.

The transition state for the proton transfer reaction can also be located and its energy calculated. This provides the activation energy, or interconversion barrier, for the tautomerization process. A high barrier would indicate a slow interconversion, and it might be possible to isolate the individual tautomers, while a low barrier would lead to a rapid equilibrium. For pyrazole derivatives, it has been noted that observing individual signals for the different tautomers in NMR spectroscopy can be challenging due to rapid interconversion, a process that is influenced by the electronic nature of the substituents, the solvent, and the temperature. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the tautomerism of this compound. The values are for illustrative purposes only.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| This compound | 0.0 | >99 |

| 4-bromo-2H-pyrazole-1-carboxamide | 5.0 | <1 |

Solvent Effects on Tautomeric Forms

The tautomerism of pyrazole derivatives, including this compound, is a subject of significant academic interest. The pyrazole ring can exist in different tautomeric forms, and the equilibrium between these forms is often influenced by the surrounding solvent environment. researchgate.netcsic.es While specific studies on this compound are limited, research on related 4-bromo substituted 1H-pyrazoles provides valuable insights.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the stability of different tautomers. researchgate.netcsic.es For pyrazoles with a substituent at the 3(5)-position, the tautomer with the substituent at the 3-position is generally more stable. researchgate.netcsic.es In the case of 4-bromo-1H-pyrazoles, multinuclear magnetic resonance spectroscopy has been used to study their tautomerism in both the solid state and in solution. researchgate.netcsic.es These studies indicate that the nature of the solvent can shift the tautomeric equilibrium. The presence of the carboxamide group at the 1-position introduces additional complexity due to its own electronic and steric effects, which would be expected to further modulate the tautomeric preferences in different solvents.

Table 1: Tautomeric Preference in Substituted Pyrazoles

| Compound Family | Method | Finding | Reference |

|---|

Conformational Analysis of the Carboxamide Moiety

The rotation around the N1-C(O) bond of the carboxamide moiety is associated with an energy barrier. Computational studies on similar heterocyclic carboxamides have shown that the planar conformation, where the carbonyl group is coplanar with the heterocyclic ring, is generally the most stable. This preference is due to electronic delocalization between the ring and the carboxamide group. The height of the rotational barrier is influenced by steric hindrance from adjacent substituents and electronic effects. For this compound, the bromine atom at the 4-position would exert a modest electronic influence on the pyrazole ring, which in turn could affect the rotational barrier of the carboxamide group.

Intramolecular interactions play a key role in dictating the preferred conformation of the carboxamide group. While direct intramolecular hydrogen bonding between the carboxamide N-H and the pyrazole ring is not feasible in this compound, other subtle interactions, such as dipole-dipole interactions and van der Waals forces, contribute to the conformational stability. The orientation of the carboxamide group relative to the pyrazole ring is a result of a delicate balance between these intramolecular forces and any steric repulsion.

Intermolecular Interactions and Aggregation Behavior

The way individual molecules of this compound interact with each other governs its properties in the solid state and in solution. These interactions are primarily driven by hydrogen bonding and can lead to the formation of larger aggregates.

The carboxamide group is a classic hydrogen bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. This allows this compound to form extensive hydrogen bonding networks. In the solid state, these interactions are often highly ordered, leading to the formation of crystalline structures. Research on related pyrazole carboxamides and carbothioamides has shown that they can form various hydrogen-bonded assemblies, including dimers, trimers, and tetramers. researchgate.netmdpi.com The pyrazole ring itself can also participate in hydrogen bonding, with the N2 atom acting as a hydrogen bond acceptor. researchgate.netcsic.es

Table 2: Hydrogen Bonding Capabilities of Pyrazole Derivatives

| Functional Group | Role in Hydrogen Bonding | Potential Interactions |

|---|---|---|

| Carboxamide N-H | Donor | Forms hydrogen bonds with carbonyl oxygen or other acceptor atoms. |

| Carboxamide C=O | Acceptor | Accepts hydrogen bonds from N-H groups. |

The strong propensity for hydrogen bonding drives the self-association of this compound molecules in solution. researchgate.netcsic.es This can lead to the formation of dimers and larger clusters. The extent of this self-association is dependent on the concentration of the solute and the nature of the solvent. In non-polar solvents, self-association is generally more pronounced, as the solute-solute interactions are more favorable than solute-solvent interactions. In polar, hydrogen-bonding solvents, the solvent molecules can compete for the hydrogen bonding sites on the pyrazole carboxamide, potentially disrupting the self-associated clusters. The formation of such clusters can have a significant impact on the compound's physical properties, such as its solubility and spectroscopic characteristics.

Computational Predictions of Reactivity

Computational methods are instrumental in predicting the chemical behavior of molecules. For this compound, these techniques can elucidate the sites most susceptible to electrophilic or nucleophilic attack, predict the outcomes of various reactions, and guide the synthesis of novel derivatives.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting reaction outcomes. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the reactivity of a molecule.

The HOMO represents the ability of a molecule to donate electrons, thus indicating its nucleophilicity. A higher HOMO energy corresponds to a greater tendency to react with electrophiles. Conversely, the LUMO signifies the ability of a molecule to accept electrons, reflecting its electrophilicity. A lower LUMO energy suggests a greater propensity to react with nucleophiles. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity.

For the related N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on the pyrazole and benzoyl moieties. nih.gov This suggests that the pyrazole ring and the attached carbonyl group are likely the primary sites for nucleophilic attack. Extrapolating these findings to this compound, it can be hypothesized that the pyrazole ring, influenced by the electron-withdrawing bromine atom and carboxamide group, would possess regions of high electrophilicity.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Conceptual Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | ω = μ2/2η (where μ ≈ -(EHOMO + ELUMO)/2) | The ability of a molecule to accept electrons. |

The DFT study on the analogous pyrazole derivatives calculated these indices, providing a basis for predicting their reactivity. nih.gov A higher electrophilicity index indicates a stronger electrophile. The presence of the bromine atom and the carboxamide group on the pyrazole ring in this compound is expected to significantly influence these parameters, likely increasing its electrophilic character compared to unsubstituted pyrazole.

Reaction Pathway Modeling for Derivatization

Computational modeling of reaction pathways is a powerful tool for predicting the feasibility and outcomes of chemical transformations. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. Such studies can guide the synthetic chemist in choosing appropriate reagents and conditions to achieve a desired derivatization.

For this compound, several types of derivatization reactions can be envisioned and modeled:

N-H Functionalization: The nitrogen atom of the pyrazole ring that is not part of the carboxamide linkage is a potential site for alkylation or arylation. Reaction pathway modeling could predict the relative ease of introducing different substituents at this position.

Substitution at the Bromine Position: The bromine atom at the 4-position of the pyrazole ring is a handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. Computational modeling can help in understanding the mechanism of these reactions and predicting the most favorable catalytic systems.

Modification of the Carboxamide Group: The carboxamide group itself can be a site for further reactions. For instance, it could be hydrolyzed, reduced, or converted to other functional groups. Modeling these transformations can provide insights into the required reaction conditions and potential side products.

While specific reaction pathway models for the derivatization of this compound are not extensively documented, theoretical studies on the reactivity of other pyrazole systems offer valuable precedents. For example, the synthesis of various pyrazole carboxamide derivatives often involves the reaction of a pyrazole carboxylic acid chloride with an appropriate amine. epa.gov Computational modeling of this acylation reaction could elucidate the role of the substituents on both the pyrazole ring and the amine in influencing the reaction rate and yield.

By employing quantum chemical calculations, it is possible to model the transition state structures for these derivatization reactions and determine the associated energy barriers. This information is crucial for understanding the regioselectivity and stereoselectivity of the reactions, ultimately enabling the rational design of synthetic routes to novel and potentially bioactive molecules based on the this compound scaffold.

Chemical Transformations and Derivatization Strategies of 4 Bromo 1h Pyrazole 1 Carboxamide

Functionalization at the C4 Bromine Position

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity. This is predominantly achieved through metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille reactions are prominent examples utilized for the functionalization of 4-bromo-1H-pyrazole-1-carboxamide and related pyrazole systems.

The Suzuki-Miyaura coupling, in particular, is a widely employed method for creating biaryl structures and introducing various substituents. libretexts.orgarkat-usa.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle for these cross-coupling reactions involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed, which started with the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org This highlights the utility of this reaction in functionalizing the C4 position of the pyrazole ring. Similarly, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids using a Pd(PPh₃)₄ catalyst has been demonstrated to be effective. mdpi.com

While the Stille reaction, which uses organotin reagents, is also effective for similar transformations, the toxicity and cost of organotin compounds often make the Suzuki-Miyaura coupling a more favorable choice. libretexts.org

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst system and reaction conditions. This includes the palladium source, the ligand, the base, and the solvent.

For the Suzuki-Miyaura coupling of 4-bromoacetophenone with various arylboronic acids, a palladium(II)-complex was found to be an effective catalyst in water, a green solvent. arkat-usa.org The reaction proceeded efficiently with potassium hydroxide (B78521) as the base and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. arkat-usa.org In another study, the XPhos Pd G2 precatalyst was utilized for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids, demonstrating its effectiveness for this class of substrates. rsc.org

The choice of base and solvent can significantly influence the reaction yield. For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, different bases and solvents were examined, with K₃PO₄ in 1,4-dioxane (B91453) providing the best yield. mdpi.com

Table 1: Catalyst Systems and Conditions for Suzuki-Miyaura Reactions

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | - | - | Good to excellent |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60% |

| 4-Bromoacetophenone | Arylboronic acids | Pd(II)-complex | KOH | Water | High |

Regioselectivity and chemoselectivity are crucial considerations in the functionalization of molecules with multiple reactive sites. In the context of this compound, the primary focus is on the selective reaction at the C4-bromo position.

Studies on related pyrazole systems have demonstrated that highly regioselective reactions can be achieved. For instance, the iodination of 1-aryl-3-CF₃-1H-pyrazoles can be directed to either the C4 or C5 position by carefully choosing the reaction conditions. nih.gov CAN-mediated iodination with I₂ leads to the 4-iodo derivative, while treatment with n-BuLi followed by iodine trapping yields the 5-iodo isomer exclusively. nih.gov This highlights the ability to control the position of functionalization on the pyrazole ring.

In Suzuki-Miyaura reactions, the chemoselectivity is generally high for the C-Br bond over other potential reactive sites, especially when using appropriate catalytic systems. The reaction of 4-bromo-3,5-dinitro-1H-pyrazole proceeds selectively at the C4-bromo position without affecting the nitro groups, which are subsequently reduced in a separate step. rsc.org

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are dominant, nucleophilic substitution at the C4 position of brominated pyrazoles is also a viable strategy, although less commonly reported for this compound itself. In related systems, such as 4-halo-1H-1-tritylpyrazoles, copper-catalyzed C-N coupling reactions with alkylamines have been investigated. researchgate.netresearchgate.net These reactions show complementarity to palladium-catalyzed methods, being more suitable for alkylamines possessing β-hydrogens. researchgate.net

Other Metal-Mediated Transformations

Beyond palladium and copper, other transition metals can mediate transformations at the C4 position. uchicago.eduuchicago.edu While specific examples for this compound are not extensively documented, the broader field of transition metal catalysis offers potential avenues for novel functionalizations. uchicago.eduuchicago.edu This could include reactions like nickel-catalyzed couplings or other metal-mediated C-H activation/functionalization strategies on the pyrazole core.

Modifications of the Carboxamide Group

The carboxamide group at the N1 position of the pyrazole ring provides another site for chemical modification, although this is generally less explored than functionalization at the C4 position. The amide bond can potentially be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, although this would remove the carboxamide functionality.

More synthetically useful transformations would involve modifications that retain the core amide structure. For instance, N-alkylation or N-arylation of the amide nitrogen could be envisioned, though this would require specific reaction conditions to avoid competing reactions at the pyrazole ring nitrogens.

A more common strategy observed in the literature is the synthesis of pyrazole carboxamide derivatives by reacting a pyrazole carbonyl chloride with a variety of amines. For example, a series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were synthesized by reacting the corresponding pyrazole-5-carbonyl chloride with substituted amines. nih.gov This approach allows for the introduction of diverse substituents on the carboxamide nitrogen, leading to a wide range of analogs for biological screening. nih.gov

In another example, N-(1H-pyrazol-4-yl)carboxamide inhibitors of IRAK4 were developed by modifying the core attached to the carboxamide group. nih.gov This indicates that the carboxamide can serve as a linker to various other cyclic systems. Reductive amination using reagents like sodium dihydro-bis-(2-methoxyethoxy) aluminate can be used to convert amides to amines, offering another potential modification route. cphi-online.com

Amide N-Alkylation and Acylation Reactions

The amide nitrogen of this compound can undergo N-alkylation and N-acylation reactions to introduce a variety of substituents. These transformations are crucial for modifying the compound's steric and electronic properties, which can influence its biological activity and physical characteristics.

Detailed research findings on specific N-alkylation and N-acylation reactions of the parent this compound are not extensively documented in the provided search results. However, analogous reactions on similar pyrazole carboxamide systems are well-established. For instance, the N-alkylation of pyrazole carboxamides is typically achieved using alkyl halides in the presence of a base. The choice of base and solvent is critical to control the regioselectivity and yield of the reaction.

| Reaction Type | General Reagents | Typical Conditions | Product Type |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, THF) | N-Alkyl-4-bromo-1H-pyrazole-1-carboxamides |

| N-Acylation | Acyl chlorides, Acid anhydrides | Base (e.g., pyridine, triethylamine), Aprotic solvent (e.g., DCM, THF) | N-Acyl-4-bromo-1H-pyrazole-1-carboxamides |

Transformation to Other Carbonyl Derivatives (e.g., Esters, Nitriles, Thioamides)

The carboxamide functional group of this compound can be converted into other carbonyl-containing moieties, such as esters, nitriles, and thioamides. These transformations expand the synthetic utility of the parent compound, providing access to a wider range of pyrazole derivatives.

Conversion to Esters: While direct conversion of the primary amide to an ester is a challenging transformation, it can be achieved under specific conditions, often involving harsh reagents. A more common route involves the hydrolysis of the amide to the corresponding carboxylic acid, followed by standard esterification procedures.

Conversion to Nitriles: Dehydration of the primary amide group of this compound would yield the corresponding 4-bromo-1H-pyrazole-1-carbonitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).

Conversion to Thioamides: The transformation of amides to thioamides is a well-established reaction, often accomplished using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). More recently, methods utilizing thioacetamide (B46855) as a sulfur source have been developed for the synthesis of pyrazole-4-carbothioamides from the corresponding nitriles, which could be an alternative pathway from the carboxamide. researchgate.net A metal-free, three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur has also been reported for the synthesis of pyrazole-tethered thioamides. beilstein-journals.org

| Target Derivative | General Transformation | Typical Reagents | Intermediate (if any) |

| Ester | Hydrolysis followed by Esterification | 1. Acid/Base 2. Alcohol, Acid catalyst | 4-Bromo-1H-pyrazole-1-carboxylic acid |

| Nitrile | Dehydration | P₂O₅, SOCl₂, TFAA | - |

| Thioamide | Thionation | Lawesson's reagent, P₄S₁₀ | - |

Amide Bond Cleavage and Rearrangement Studies

The amide bond in this compound can be cleaved under hydrolytic conditions (acidic or basic) to yield 4-bromo-1H-pyrazole and carbon dioxide (upon decarboxylation of the intermediate carbamic acid). This reaction is fundamental for the removal of the carboxamide group, which may be employed as a protecting group or a directing group in multi-step syntheses.

Rearrangement reactions involving the amide functionality of pyrazole carboxamides are less common but can be induced under specific thermal or photochemical conditions. For instance, a Hofmann-type rearrangement could potentially convert the primary amide to an amine, although this has not been specifically reported for this compound in the provided results.

Functionalization at the Pyrazole Nitrogen Atoms

The pyrazole ring in this compound possesses two nitrogen atoms, N1 and N2. The N1 position is substituted with the carboxamide group. The reactivity of the N2 nitrogen offers opportunities for further functionalization.

Selective Alkylation or Acylation at N2 (if applicable)

Selective functionalization at the N2 position of a 1-substituted pyrazole can be challenging due to the electronic nature of the ring. In the case of this compound, the electron-withdrawing nature of the carboxamide group at N1 deactivates the ring, potentially influencing the reactivity of the N2 nitrogen.

While direct N2 alkylation or acylation of this compound is not explicitly detailed, studies on related pyrazole systems suggest that such reactions are feasible, albeit potentially requiring specific catalysts or reaction conditions to achieve selectivity over other reactive sites.

Investigation of N-Protection Strategies

In multi-step syntheses involving this compound, the protection of the pyrazole nitrogen may be necessary to prevent unwanted side reactions. The carboxamide group at N1 itself can be considered a protecting group that can be removed under certain conditions. Alternatively, other N-protecting groups can be introduced after the cleavage of the carboxamide. A common strategy for protecting the pyrazole nitrogen is the use of a tert-butoxycarbonyl (Boc) group, leading to the formation of compounds like tert-butyl 4-bromo-1H-pyrazole-1-carboxylate. epa.gov

| Protecting Group | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

This compound as a Versatile Synthetic Building Block

This compound serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites. chemscene.com The bromine atom at the C4 position is particularly valuable for introducing further complexity through cross-coupling reactions.

The bromine atom can be substituted via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the synthesis of a wide array of substituted pyrazole derivatives. For example, the bromine atom on the pyrazole ring can be replaced by various nucleophiles.

Furthermore, the pyrazole core itself is a prominent scaffold in medicinal chemistry, and derivatives of this compound could be precursors to biologically active molecules. The ability to functionalize the molecule at the amide nitrogen, the pyrazole N2 position, and the C4 position makes it a highly adaptable starting material for the construction of complex molecular architectures.

Scaffold for Construction of Fused Heterocyclic Systems

The strategic positioning of the bromine atom and the carboxamide functional group on the pyrazole ring makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems. These transformations often involve intramolecular or intermolecular cyclization reactions, where the bromine atom can act as a leaving group or participate in coupling reactions.

One notable application is in the synthesis of pyrazolo[4,3-b]pyridine derivatives. For instance, a synthetic route to obtain 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester has been developed, highlighting the utility of brominated pyrazole precursors in constructing such fused systems. google.com While the direct use of this compound is not explicitly detailed in this specific synthesis, the underlying principle of utilizing a brominated pyrazole core is evident. The general strategy often involves the reaction of a suitably substituted pyrazole with a reagent that can form the second ring.

Another approach involves the tandem O-arylation and oxidative coupling reactions. Although not directly employing the carboxamide derivative, the synthesis of chromone-fused pyrazoles from 2-pyrazolin-5-ones and o-halo-arylaldehydes demonstrates a powerful strategy that could be adapted. nih.gov In a hypothetical scenario, the bromine atom of this compound could undergo a coupling reaction with a suitable partner, followed by a cyclization step involving the carboxamide nitrogen or another part of the molecule to form a fused ring system.

The construction of pyrazolo[1,5-a] Current time information in Pasuruan, ID.nih.govdiazepin-4-ones from ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates offers another strategic insight. nih.gov This process, involving oxirane ring-opening and subsequent cyclization, showcases how functionalization at the N1 position of the pyrazole ring can lead to the formation of fused seven-membered rings. A similar strategy could be envisioned for this compound, where the carboxamide group or a derivative thereof could participate in the cyclization step after appropriate N-alkylation.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Starting Pyrazole Derivative | Reagents and Conditions | Fused Heterocyclic Product | Reference |

| 3(5)-Aryl-1H-pyrazole-5(3)-carboxylates | 1. NaH, 2-(chloromethyl)oxirane; 2. Amines | Pyrazolo[1,5-a] Current time information in Pasuruan, ID.nih.govdiazepin-4-ones | nih.gov |

| 2-Pyrazolin-5-ones | o-Halo-arylaldehydes, CuI, 1,10-phenanthroline, K₂CO₃, DMSO | Chromone-fused pyrazoles | nih.gov |

| Amino pyrazole intermediate | Sodium nitrite, acidic conditions | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester | google.com |

Precursor for Advanced Organic Structures

The reactivity of the C-Br bond in this compound makes it a valuable precursor for the synthesis of more elaborate organic molecules through various cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. While studies have been conducted on 4-bromo-1H-1-tritylpyrazole, demonstrating its coupling with various amines using a palladium catalyst, this highlights a potential transformation for this compound. researchgate.net Such a reaction would lead to the synthesis of 4-amino-1H-pyrazole-1-carboxamide derivatives, which are themselves valuable intermediates for further functionalization.

Furthermore, the bromine atom can be displaced by other nucleophiles or participate in other palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These methodologies would enable the introduction of aryl, vinyl, and alkynyl groups at the C4 position of the pyrazole ring, respectively. For example, the synthesis of 4-(pyrazol-1-yl)carboxanilides has been achieved through a Buchwald-Hartwig direct amidation starting from a 1-(4-bromophenyl)-1H-pyrazole, showcasing the utility of C-Br bonds on pyrazole-containing aromatic systems for constructing complex amides. afinitica.com

The carboxamide group itself can also be a site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, or other amide derivatives. These transformations, coupled with modifications at the C4 position, provide access to a wide array of advanced organic structures with diverse functionalities. For instance, various 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to possess potent biological activities, underscoring the importance of the carboxamide moiety in designing bioactive molecules. semanticscholar.org

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | 4-Amino-1H-pyrazole-1-carboxamide derivatives |

| Suzuki Coupling | Boronic acid/ester, Palladium catalyst, Base | 4-Aryl-1H-pyrazole-1-carboxamide derivatives |

| Heck Coupling | Alkene, Palladium catalyst, Base | 4-Vinyl-1H-pyrazole-1-carboxamide derivatives |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | 4-Alkynyl-1H-pyrazole-1-carboxamide derivatives |

| Hydrolysis | Acid or Base | 4-Bromo-1H-pyrazole-1-carboxylic acid |

Conclusion and Future Research Perspectives

Recapitulation of Key Synthetic and Theoretical Achievements

The synthesis of pyrazole-based compounds is a well-established field, offering reliable methods that can be adapted for 4-bromo-1H-pyrazole-1-carboxamide. Key achievements in the broader field that inform our understanding of this specific molecule include:

Robust Synthetic Protocols: The general synthesis of pyrazole (B372694) carboxamides has been explored, often involving the reaction of pyrazole precursors with isocyanates or through multi-step sequences involving amidation of pyrazole carboxylic acids. The introduction of a bromine atom at the C4 position is typically achieved through electrophilic bromination of the pyrazole ring.

Predictive Computational Models: Computational chemistry provides valuable insights into the structural and electronic properties of pyrazole derivatives. eurasianjournals.com Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations are powerful tools for understanding the behavior of these molecules, even in the absence of extensive experimental data. eurasianjournals.com

A plausible synthetic route to this compound would likely involve the initial synthesis of 4-bromopyrazole, followed by the introduction of the carboxamide group at the N1 position.

Table 1: Potential Synthetic Precursors and Intermediates

| Compound Name | Role in Synthesis |

| 4-bromo-1H-pyrazole | Key intermediate |

| Isocyanic acid | Reagent for carboxamide formation |

| 4-bromo-1H-pyrazole-1-carbonyl chloride | Activated intermediate for amidation |

Identification of Unexplored Reactivity Patterns and Derivatization Opportunities

The bifunctional nature of this compound, possessing both a reactive bromine atom and a carboxamide group, presents numerous opportunities for further chemical exploration.

Cross-Coupling Reactions: The bromo substituent at the C4 position is an ideal handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, leading to a diverse library of novel pyrazole derivatives.

Modification of the Carboxamide Group: The N-H proton of the carboxamide is acidic and can be deprotonated to generate a nucleophile for alkylation or acylation reactions. Furthermore, the carbonyl group can undergo various reactions, including reduction or conversion to a thioamide.

Nucleophilic Aromatic Substitution: While less common for bromopyrazoles compared to their nitro-substituted counterparts, under specific conditions, the bromine atom could potentially be displaced by strong nucleophiles.

Directions for Advanced Computational Modeling

Advanced computational studies would be invaluable in predicting the properties and reactivity of this compound and guiding future experimental work.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations could be employed to investigate the mechanisms of potential reactions, such as the cross-coupling reactions at the C4 position or the derivatization of the carboxamide group. This would help in optimizing reaction conditions.

Spectroscopic Property Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which would be crucial for the characterization of newly synthesized derivatives.

Exploration of Conformational Landscapes: For more complex derivatives, molecular dynamics simulations could explore their conformational flexibility, which can be important for understanding their biological activity. eurasianjournals.com

Table 2: Suggested Areas for Computational Investigation

| Research Area | Computational Method | Potential Outcome |

| Reaction Energetics | Density Functional Theory (DFT) | Prediction of reaction feasibility and selectivity |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | Understanding of UV-Vis absorption and reactivity |

| Molecular Dynamics | Molecular Dynamics (MD) Simulations | Insight into conformational preferences and interactions |

Broader Implications in Heterocyclic Synthesis and Chemical Innovation

The study of this compound, and its subsequent derivatives, has the potential to contribute significantly to the broader fields of heterocyclic chemistry and drug discovery.

Scaffold for Medicinal Chemistry: Pyrazole-containing compounds are known to exhibit a wide range of biological activities. mdpi.commdpi.com The functional handles on this compound make it an attractive scaffold for the development of new therapeutic agents.

Development of Novel Synthetic Methodologies: The exploration of the reactivity of this molecule could lead to the discovery of new synthetic methods or the refinement of existing ones for the functionalization of pyrazoles.

Contribution to Materials Science: Pyrazole derivatives can also find applications in materials science, for example, as ligands for metal complexes or as components of organic electronic materials. The ability to tune the electronic properties through derivatization of the this compound core could be particularly useful in this context.

Q & A

Q. Yield Optimization :

- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

- Quench excess bromine with Na₂S₂O₃ .

Advanced: How can structure-activity relationships (SARs) be established for pyrazole-1-carboxamide derivatives?

Methodological Answer:

- Substituent Variation :

- Biological Assays :

- IC₅₀ Determination : Test against cancer cell lines (e.g., MCF-7) .

- Selectivity Screening : Compare activity across kinase panels .

- Data Correlation : Use QSAR models (e.g., CoMFA) to link logP and bioactivity .

Basic: What safety protocols are essential when handling brominated pyrazoles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.